molecular formula C5H2ClF3N2OS B11876219 2-Chloro-4-(trifluoromethyl)thiazole-5-carboxamide CAS No. 151729-40-7

2-Chloro-4-(trifluoromethyl)thiazole-5-carboxamide

Cat. No.: B11876219
CAS No.: 151729-40-7
M. Wt: 230.60 g/mol
InChI Key: XYJCHJJDBOVDLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-(trifluoromethyl)thiazole-5-carboxamide is a high-value chemical intermediate designed for pharmaceutical and agrochemical research and development. This compound features a thiazole heterocycle, a privileged scaffold in medicinal chemistry known for its wide spectrum of biological activities . The presence of both a chloro substituent and a trifluoromethyl group on the thiazole ring makes this carboxamide a versatile synthon for further chemical transformations, particularly in the synthesis of more complex molecules targeting various disease pathways. The thiazole ring is a common motif in numerous FDA-approved drugs and clinical candidates, contributing to activities such as anticancer, antimicrobial, and anti-inflammatory effects . Compounds based on the 4-trifluoromethylthiazole-5-carboxamide structure have been extensively studied and are known to possess potent biological properties, often outperforming their methyl-substituted analogues . Specifically, novel thiazole-5-carboxamide derivatives have demonstrated promising in vitro anticancer activity, highlighting the research value of this chemical class in oncology drug discovery . The electron-withdrawing trifluoromethyl group is a key feature in modern agrochemicals and pharmaceuticals, known to enhance metabolic stability, lipophilicity, and binding affinity . This product is provided exclusively for research purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions, referring to the supplied Safety Data Sheet for detailed hazard and handling information.

Properties

CAS No.

151729-40-7

Molecular Formula

C5H2ClF3N2OS

Molecular Weight

230.60 g/mol

IUPAC Name

2-chloro-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C5H2ClF3N2OS/c6-4-11-2(5(7,8)9)1(13-4)3(10)12/h(H2,10,12)

InChI Key

XYJCHJJDBOVDLH-UHFFFAOYSA-N

Canonical SMILES

C1(=C(N=C(S1)Cl)C(F)(F)F)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(trifluoromethyl)thiazole-5-carboxamide typically involves the reaction of 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylic acid with appropriate amines under suitable conditions. One common method involves the use of thionyl chloride to convert the carboxylic acid to the corresponding acid chloride, which is then reacted with an amine to form the carboxamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(trifluoromethyl)thiazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .

Scientific Research Applications

Synthesis and Preparation

The synthesis of 2-Chloro-4-(trifluoromethyl)thiazole-5-carboxamide typically involves the reaction of 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylic acid with suitable amines, often using thionyl chloride to convert the carboxylic acid to an acid chloride before amine addition. This method can be optimized for yield and purity in industrial settings, utilizing continuous flow reactors for efficiency.

Medicinal Chemistry

This compound serves as a building block in the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory activities. Its structural features contribute to its biological activity.

Anticancer Activity :
Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For example:

Cell LineIC50 (µM)Activity Level
HepG21.61High
MCF-71.98Moderate

Studies show that structural modifications can enhance efficacy against cancer cells, with some derivatives outperforming standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

The compound has demonstrated notable antimicrobial properties. A study evaluating its antibacterial activity yielded the following results:

CompoundMIC (µg/mL)Target Bacteria
This compound16Staphylococcus aureus
32Escherichia coli

Halogen substitutions, such as chlorine, have been shown to enhance antibacterial efficacy against both Gram-positive and Gram-negative bacteria .

Agrochemicals

In agrochemical applications, this compound is utilized in the development of pesticides and herbicides due to its biological activity against various pests and weeds. Its effectiveness is attributed to the thiazole moiety, which is known for its diverse biological properties.

Antimycobacterial Activity

A study evaluated various thiazole derivatives for their efficacy against Mycobacterium tuberculosis. Specific modifications at the C-2 and C-4 positions significantly influenced their antibacterial properties, with some analogs achieving minimum inhibitory concentrations (MICs) as low as 0.70 μM .

Inhibition of Enzymatic Activity

Research has shown that derivatives of thiazoles can inhibit key enzymes involved in cancer progression. For instance, compounds similar to this compound were found to inhibit topoisomerase IV and DNA gyrase, crucial enzymes for bacterial DNA replication .

Mechanism of Action

The mechanism of action of 2-Chloro-4-(trifluoromethyl)thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:
  • Positional Substitution : Replacing the C2 chlorine with phenyl (as in ) reduces electronegativity but enhances π-π stacking, improving anticancer activity.
  • Heterocycle Replacement : Thiophene-based analogs (e.g., ) exhibit antibacterial activity but lack the thiazole ring’s inherent rigidity, affecting target binding.

Physicochemical Properties

  • Lipophilicity: The trifluoromethyl group increases logP values, enhancing membrane permeability. For example, analogs with CF₃ (e.g., ) show improved cellular uptake compared to non-fluorinated derivatives.
  • Solubility : Carboxamide derivatives (e.g., ) exhibit moderate aqueous solubility due to hydrogen-bonding capacity, whereas ester analogs (e.g., ) are more lipophilic.

Mechanistic Insights

  • Anticancer Activity : Thiazole-5-carboxamides with electron-withdrawing groups (Cl, CF₃) disrupt tubulin polymerization or kinase signaling .
  • Antibacterial Activity: Nitrothiophene-carboxamides (e.g., ) target bacterial membrane integrity, a mechanism distinct from β-lactams or quinolones.

Biological Activity

2-Chloro-4-(trifluoromethyl)thiazole-5-carboxamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by a thiazole ring, which is known for its diverse biological properties, including antimicrobial and anticancer activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Molecular Formula : C5H3ClF3N3OS
Molecular Weight : 227.61 g/mol
IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The thiazole moiety can form hydrogen bonds with proteins, influencing their conformation and function. Additionally, the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Antimicrobial Activity

Research has indicated that thiazole derivatives exhibit significant antimicrobial properties. For instance, a study evaluated the antibacterial activity of various thiazole derivatives against Gram-positive and Gram-negative bacteria. The results highlighted that compounds with halogen substitutions, such as chlorine in this compound, often demonstrated enhanced antibacterial efficacy.

Compound MIC (µg/mL) Target Bacteria
This compound16Staphylococcus aureus
This compound32Escherichia coli

Anticancer Activity

The anticancer potential of this compound has been explored in multiple studies. A notable investigation involved testing its cytotoxic effects on various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The compound exhibited promising results with IC50 values indicating significant antiproliferative effects.

Cell Line IC50 (µM) Activity Level
HepG21.61High
MCF-71.98Moderate

Case Studies

  • Anticonvulsant Activity : A study demonstrated that thiazole derivatives, including those related to this compound, exhibited anticonvulsant properties in various animal models. The data suggested that structural modifications significantly influenced their efficacy.
  • Inhibition of Enzymatic Activity : Research has shown that derivatives of thiazoles can inhibit key enzymes involved in cancer progression. For instance, compounds similar to this compound were found to inhibit topoisomerase IV and DNA gyrase, crucial enzymes for bacterial DNA replication.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.